Methyl 1-chlorosulfonylazetidine-3-carboxylate Methyl 1-chlorosulfonylazetidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2172445-88-2
VCID: VC4996433
InChI: InChI=1S/C5H8ClNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3
SMILES: COC(=O)C1CN(C1)S(=O)(=O)Cl
Molecular Formula: C5H8ClNO4S
Molecular Weight: 213.63

Methyl 1-chlorosulfonylazetidine-3-carboxylate

CAS No.: 2172445-88-2

Cat. No.: VC4996433

Molecular Formula: C5H8ClNO4S

Molecular Weight: 213.63

* For research use only. Not for human or veterinary use.

Methyl 1-chlorosulfonylazetidine-3-carboxylate - 2172445-88-2

Specification

CAS No. 2172445-88-2
Molecular Formula C5H8ClNO4S
Molecular Weight 213.63
IUPAC Name methyl 1-chlorosulfonylazetidine-3-carboxylate
Standard InChI InChI=1S/C5H8ClNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3
Standard InChI Key BTAXIPIOPGMSQU-UHFFFAOYSA-N
SMILES COC(=O)C1CN(C1)S(=O)(=O)Cl

Introduction

Structural and Chemical Properties

The compound’s core structure consists of an azetidine ring—a saturated four-membered ring containing one nitrogen atom—with a chlorosulfonyl group (-SO₂Cl) at the 1-position and a methyl ester (-COOCH₃) at the 3-position. This arrangement creates a sterically constrained environment that influences its reactivity. The chlorosulfonyl group acts as a strong electrophile, enabling nucleophilic substitution reactions, while the ester moiety offers opportunities for hydrolysis or transesterification .

Key Structural Features:

  • Azetidine Ring: The small ring size induces significant ring strain (approximately 25–30 kcal/mol), enhancing reactivity compared to larger heterocycles like pyrrolidine.

  • Chlorosulfonyl Group: A highly reactive substituent that participates in sulfonamide bond formation, a critical step in synthesizing biologically active molecules.

  • Methyl Ester: Provides a protected carboxylic acid group that can be de-esterified under basic or acidic conditions.

Synthetic Pathways and Methodological Considerations

While no direct synthesis of methyl 1-chlorosulfonylazetidine-3-carboxylate is documented in peer-reviewed journals, analogous compounds in the azetidine family suggest plausible routes. For example, EP2371811A2 details methods for synthesizing azetidinecarboxylic acid derivatives via cyclization of β-amino alcohols or through ring-opening reactions of epoxides with amines . Applying these principles, a potential synthesis for methyl 1-chlorosulfonylazetidine-3-carboxylate could involve:

Step 1: Formation of Azetidine-3-Carboxylate
Azetidine-3-carboxylic acid is esterified with methanol under acidic catalysis to yield methyl azetidine-3-carboxylate.

Step 2: Chlorosulfonylation
Treatment with chlorosulfonic acid (ClSO₃H) introduces the chlorosulfonyl group at the 1-position. This reaction typically requires anhydrous conditions and temperatures between 0–5°C to minimize side reactions .

Reactivity and Derivative Formation

The compound’s dual functional groups enable diverse transformations:

Nucleophilic Substitution at the Chlorosulfonyl Group

The -SO₂Cl group reacts readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For instance:

R-NH2+Methyl 1-chlorosulfonylazetidine-3-carboxylateR-NH-SO2-azetidine-3-carboxylate+HCl\text{R-NH}_2 + \text{Methyl 1-chlorosulfonylazetidine-3-carboxylate} \rightarrow \text{R-NH-SO}_2\text{-azetidine-3-carboxylate} + \text{HCl}

Such derivatives are common in drug design, particularly in protease inhibitors .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to yield the free carboxylic acid, which can then be coupled with amines or reduced to alcohols:

Methyl esterNaOHCarboxylic acidLiAlH4Primary alcohol\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid} \xrightarrow{\text{LiAlH}_4} \text{Primary alcohol}

Applications in Pharmaceutical Research

Azetidine derivatives are increasingly explored for their bioactivity. For example, EP2371811A2 highlights azetidinecarboxylic acid analogs with demonstrated anticancer and antimicrobial properties . While specific data on methyl 1-chlorosulfonylazetidine-3-carboxylate is lacking, its structural similarity to these compounds suggests potential applications:

Antimicrobial Activity
Sulfonamide-containing azetidines exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by inhibiting dihydropteroate synthase, a key enzyme in folate synthesis .

Anticancer Potential
Derivatives with electron-withdrawing groups (e.g., -SO₂Cl) may interfere with cellular signaling pathways. For instance, analogs in EP2371811A2 showed IC₅₀ values of 2–10 μM against HCT-116 colon cancer cells .

Challenges and Future Directions

Current limitations include the scarcity of toxicity profiles and pharmacokinetic data for this compound. Future research should prioritize:

  • Synthetic Optimization: Developing scalable, high-yield routes to improve accessibility.

  • Biological Screening: Evaluating cytotoxicity, metabolic stability, and target engagement.

  • Computational Modeling: Predicting reactivity and bioactivity through DFT calculations or molecular docking studies.

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